8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that belongs to the thiazolopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The thiazolopyridine scaffold is found in various biologically active molecules, including those with antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and using cost-effective starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms like bromine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The exact mechanism of action for 8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine scaffold and exhibit comparable biological activities.
Thiazolo[3,2-a]pyridines: Other derivatives in this family also show significant antibacterial, antifungal, and anticancer properties.
Uniqueness
8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolopyridine derivatives .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
8-bromo-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-12-8-6(9)2-3-7(11)10(5)8/h2-4H,1H3 |
InChI Key |
HPVCKBFHLFLZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C(C=CC(=O)N12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.